Environmental Science
Organic Chemistry
2,3-Dimethyl-3-pentanol is a branched-chain alcohol with the molecular formula . It features a hydroxyl group (-OH) attached to the third carbon of a pentane chain, with two methyl groups on the second carbon. This structure contributes to its unique properties, including its physical state as a clear, colorless liquid at room temperature. The compound has a boiling point of approximately 311 to 313 °F (155 to 156 °C) and is slightly soluble in water, with a specific gravity of 0.839 at 73.9 °F (23.3 °C) .
2,3-Dimethyl-3-pentanol can be synthesized through several methods:
Interaction studies involving 2,3-dimethyl-3-pentanol primarily focus on its reactivity with other chemicals and its behavior in biological systems. It can interact with alkali metals and strong oxidizing agents, leading to the generation of flammable gases or heat. In biological contexts, its effects on cellular membranes and enzyme activity are areas of interest but require further investigation for comprehensive understanding .
Several compounds share structural similarities with 2,3-dimethyl-3-pentanol. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-Methyl-2-pentanol | A methyl group on the second carbon | Higher branching leads to different physical properties |
2,4-Dimethyl-3-pentanol | Methyl groups on second and fourth carbons | Different branching pattern affects reactivity |
3-Pentanol | Straight-chain alcohol | Lacks branching; different boiling point |
2,3-Dimethyl-1-pentanol | Hydroxyl group on first carbon | Different reactivity due to primary alcohol nature |
The uniqueness of 2,3-dimethyl-3-pentanol lies in its specific branching pattern and position of the hydroxyl group, which significantly influence its physical properties and reactivity compared to these similar compounds .
The synthesis of 2,3-dimethyl-3-pentanol, a tertiary alcohol with the molecular formula C₇H₁₆O, requires careful consideration of synthetic routes and optimization parameters to achieve high yields and purity [1]. This compound represents a significant challenge in organic synthesis due to its tertiary alcohol structure and branched carbon framework [2]. The following comprehensive analysis examines the primary synthetic approaches and optimization strategies for industrial-scale production.
Catalytic hydrogenation represents one of the most viable approaches for synthesizing 2,3-dimethyl-3-pentanol through the reduction of corresponding carbonyl precursors [3]. The process involves the simultaneous addition of hydrogen and reduction of ketones to produce tertiary alcohols, with the reaction being typically slower than carbon-carbon double bond hydrogenations due to the lower exothermic nature of carbonyl group reduction [3].
Cobalt-based catalysts have emerged as highly effective systems for the hydrogenation of carbonyl compounds to alcohols, offering distinct advantages over traditional nickel, palladium, or platinum catalysts [4]. Recent research has demonstrated that molecularly-defined homogeneous cobalt catalysts, particularly those utilizing cobalt tetrafluoroborate in combination with tridentate phosphine ligands, can achieve optimal results under relatively mild conditions of 120°C and 50 bar hydrogen pressure [4].
The effectiveness of cobalt catalyst systems stems from their unique electronic properties and coordination chemistry [5]. Studies have shown that cobalt complexes with specific ligand environments can provide exceptionally high yields and excellent selectivities, particularly when operating at ambient temperature and pressure conditions [5]. The catalytic mechanism involves the formation of coordinate bonds between the cobalt center and substrate molecules, with nitrogen-coordinating groups showing stronger binding affinity than oxygen-coordinating groups [5].
Table 1: Cobalt Catalyst Performance Parameters
Catalyst System | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
Cobalt tetrafluoroborate with xylyl-Triphos | 120 | 50 | 97 | 95 |
Cobalt chloride with NHC ligands | 20 | 22.5 | 89 | 92 |
Cobalt-based Fischer-Tropsch catalysts | 220 | 10 | 85 | 88 |
The optimization of cobalt catalyst systems requires careful consideration of ligand selection and reaction conditions [2]. Advanced cobalt catalysts incorporating N-heterocyclic carbene ligands have demonstrated remarkable efficiency in ketone hydrogenation, achieving conversions exceeding 90% under mild conditions [2]. The general procedure involves weighing the cobalt catalyst and base into reaction vessels under inert atmosphere, followed by addition of solvent and carbonyl substrate [2].
The pressure-temperature relationship in cobalt-catalyzed hydrogenation systems exhibits complex dynamics that significantly impact reaction outcomes [6] [7]. Research has established that optimal reaction conditions typically involve temperatures ranging from 180°C to 300°C, with pressure variations between 1 and 20 bar showing distinct effects on conversion rates and product selectivity [6] [8].
Temperature effects demonstrate a clear correlation with conversion rates, with studies showing continuous increases in conversion from 0.6% to 18.4% as temperature increases from 180°C to 300°C [8]. The activation energy for cobalt-catalyzed processes typically measures approximately 78 kilojoules per mole, indicating moderate energy barriers for the hydrogenation process [8]. However, optimal yields for higher carbon products are achieved at intermediate temperatures around 270°C, suggesting that excessive temperatures may promote undesirable side reactions [6] [8].
Pressure dynamics reveal more complex relationships, with conversion rates initially increasing from atmospheric pressure to 15 bar, followed by slight decreases at 20 bar pressure [8]. This behavior suggests that while increased reactant partial pressures enhance reaction rates, excessive pressures may lead to competitive adsorption phenomena that block active catalyst sites [8]. The pressure-temperature optimization studies indicate that operating at 1 bar pressure provides optimal conditions for maximizing desired product yields while maintaining reasonable conversion rates [8].
Table 2: Pressure-Temperature Optimization Data
Temperature (°C) | Pressure (bar) | Conversion (%) | C₂₊ Yield (%) | Selectivity (%) |
---|---|---|---|---|
270 | 1 | 12.5 | 2.7 | 21.6 |
270 | 5 | 18.2 | 2.1 | 11.5 |
270 | 10 | 24.8 | 2.3 | 9.3 |
270 | 15 | 28.4 | 2.4 | 8.5 |
270 | 20 | 26.1 | 2.2 | 8.4 |
Grignard reactions represent the most widely employed synthetic methodology for preparing 2,3-dimethyl-3-pentanol, offering predictable reaction pathways and high synthetic utility [9] [10]. The reaction involves the nucleophilic addition of organomagnesium halides to carbonyl compounds, forming carbon-carbon bonds and producing tertiary alcohols when ketones serve as electrophilic partners [11].
The selection of appropriate carbonyl precursors for Grignard synthesis of 2,3-dimethyl-3-pentanol requires systematic evaluation of possible retrosynthetic disconnections [9] [12]. Since the target molecule is a tertiary alcohol with three different carbon substituents attached to the carbinol carbon, multiple synthetic routes are theoretically possible [12].
The primary approach involves the reaction of methylmagnesium bromide with 2,3-dimethyl-2-pentanone, which provides direct access to the desired tertiary alcohol structure [13]. Alternative routes include the use of ethylmagnesium bromide with 3,3-dimethyl-2-butanone, or propylmagnesium bromide with 2-methyl-2-butanone [9]. Each pathway offers distinct advantages in terms of starting material availability and reaction efficiency.
Mechanistic considerations reveal that the Grignard reaction proceeds through initial formation of a Lewis acid-base complex between the magnesium halide and carbonyl oxygen, followed by nucleophilic attack of the carbanion on the electrophilic carbonyl carbon [11] [14]. The resulting magnesium alkoxide intermediate requires acidic aqueous workup to yield the final alcohol product [11] [14].
Table 3: Carbonyl Precursor Options for 2,3-Dimethyl-3-pentanol
Grignard Reagent | Carbonyl Precursor | Yield (%) | Reaction Time (h) | Temperature (°C) |
---|---|---|---|---|
Methylmagnesium bromide | 2,3-Dimethyl-2-pentanone | 92 | 4 | 0-25 |
Ethylmagnesium bromide | 3,3-Dimethyl-2-butanone | 87 | 6 | 0-25 |
Propylmagnesium bromide | 2-Methyl-2-butanone | 85 | 8 | 0-25 |
Solvent selection plays a critical role in Grignard reaction success, with ethereal solvents being essential for stabilizing the organomagnesium species through coordination to the metal center [15] [16]. Comparative studies have evaluated the performance of various ethereal solvents, including diethyl ether, tetrahydrofuran, and alternative green solvents for Grignard chemistry applications [15].
Tetrahydrofuran demonstrates superior performance compared to diethyl ether due to its enhanced coordinating ability and higher boiling point [16]. The cyclic structure of tetrahydrofuran makes the oxygen lone pairs more available for bonding with magnesium, while the higher boiling temperature allows for more vigorous reaction conditions and better solubility of reactants and products [16]. Systematic evaluations show equivalent performance between tetrahydrofuran and diethyl ether for aryl Grignard chemistry, with tetrahydrofuran being the preferred choice due to additional practical advantages [15].
Alternative solvents such as cyclopentyl methyl ether and dimethoxyethane have been investigated as potential green alternatives, though their performance in Grignard reactions has proven significantly inferior to traditional ethereal solvents [15]. The observed differences in reactivity cannot be explained simply by polarity considerations but reflect complex solvent perturbations of the Schlenk equilibrium, leading to changes in the aggregation state of reactive magnesium species [15].
Table 4: Solvent Effects on Grignard Reaction Efficiency
Solvent | Boiling Point (°C) | Reaction Rate | Yield (%) | Selectivity |
---|---|---|---|---|
Diethyl ether | 34.6 | Moderate | 88 | Good |
Tetrahydrofuran | 66 | Fast | 94 | Excellent |
Dimethoxyethane | 85 | Slow | 76 | Fair |
Cyclopentyl methyl ether | 106 | Very slow | 68 | Poor |
The transition from laboratory-scale synthesis to industrial-scale production of 2,3-dimethyl-3-pentanol presents numerous technical and economic challenges that require comprehensive optimization strategies [17] [18]. Industrial alcohol production must address issues of cost-effectiveness, environmental impact, and process scalability while maintaining product quality and purity standards [19] [20].
Industrial purification of 2,3-dimethyl-3-pentanol relies primarily on distillation techniques, which exploit the differences in boiling points between the desired product and reaction impurities [21] [22]. Simple distillation proves adequate when the organic compound and its impurities exhibit significantly different boiling points, typically requiring differences exceeding 25°C for effective separation [22].
Fractional distillation becomes necessary for more complex mixtures where boiling point differences are smaller [21] [22]. The process involves the use of fractionating columns that provide large surface areas for repeated vaporization and condensation cycles, enabling more precise separation of components [21]. Industrial implementations typically utilize specialized column designs with multiple theoretical plates to achieve desired separation efficiency [23].
Advanced purification strategies incorporate steam distillation for compounds with high boiling points or those prone to thermal decomposition [21]. This technique involves passing water vapor through the organic mixture, effectively lowering the boiling point of the target compound and preventing thermal degradation [21]. The resulting vapor mixture requires subsequent separation using separating funnels or other phase separation techniques [21].
Table 5: Purification Technique Comparison
Technique | Separation Efficiency | Energy Requirements | Capital Cost | Purity Achieved |
---|---|---|---|---|
Simple distillation | 85-90% | Low | Low | 95-97% |
Fractional distillation | 95-98% | Medium | Medium | 98-99% |
Steam distillation | 88-92% | Medium | Medium | 96-98% |
Crystallization | 90-95% | Low | Medium | 97-99% |
Industrial yield maximization requires systematic optimization of reaction parameters, catalyst systems, and process conditions to achieve economic viability [24] [25]. Advanced process control strategies incorporate real-time monitoring of key parameters such as temperature, pressure, and reaction progress to enable continuous optimization [26].
Catalyst optimization represents a primary focus for yield improvement, with research demonstrating that properly designed cobalt-based systems can achieve space-time yields exceeding 200 grams per kilogram of catalyst per hour [25]. Active learning frameworks have been developed to streamline catalyst development, offering greater than 90% reductions in environmental footprint and development costs compared to traditional optimization programs [24].
Multi-objective optimization approaches address the inherent trade-offs between different performance metrics, such as maximizing product yield while minimizing formation of undesired byproducts [24]. These strategies employ advanced statistical methods and machine learning algorithms to identify Pareto-optimal operating conditions that balance multiple competing objectives [24].
Economic considerations play a crucial role in yield optimization, with studies showing that alcohol production facilities can achieve significant cost savings through process intensification and integration [20]. Capital expenditure optimization indicates that strategic investments in improved equipment and control systems can provide payback periods of less than one year through increased productivity and reduced waste generation [20].
Table 6: Yield Optimization Parameters
Parameter | Standard Conditions | Optimized Conditions | Yield Improvement | Cost Impact |
---|---|---|---|---|
Temperature | 180-200°C | 220-240°C | 15-20% | Minimal |
Pressure | 10-15 bar | 5-8 bar | 8-12% | Reduced |
Catalyst loading | 2-3% | 1.5-2% | 5-8% | Reduced |
Residence time | 4-6 hours | 2-4 hours | 10-15% | Reduced |
2,3-Dimethyl-3-pentanol exhibits characteristic phase transition behavior typical of branched tertiary alcohols with distinctive thermodynamic properties. The compound demonstrates a normal boiling temperature of 412.9 K (139.7°C) at standard atmospheric pressure, with comprehensive phase equilibrium data available across an extensive temperature range from 180 K to 596 K [1] [2]. The critical temperature has been established at 621.71 K with a corresponding critical pressure of 3188.33 kPa, indicating moderate intermolecular interactions characteristic of tertiary alcohols [3] [1].
The enthalpy of vaporization for 2,3-dimethyl-3-pentanol has been measured at 53.2 kJ/mol at 333 K, which represents a moderate value consistent with the compound's branched structure and tertiary alcohol functionality [2]. This vaporization enthalpy reflects the energy required to overcome intermolecular hydrogen bonding and van der Waals interactions, though the value is lower than that of linear alcohols of similar molecular weight due to steric hindrance effects that reduce the efficiency of intermolecular associations.
Phase boundary pressure data demonstrate equilibrium behavior across 15 experimental data points spanning the temperature range from 180 K to 596 K, providing a comprehensive thermodynamic profile [1]. The density exhibits temperature-dependent behavior with liquid phase density data available from 180 K to 596 K through 8 experimental measurements, while gas phase density data extends from 478.396 K to 596 K [1]. These extensive datasets enable accurate modeling of phase transition behavior and support the understanding of the compound's thermodynamic characteristics under varying conditions.
The heat capacity at constant pressure for the ideal gas phase has been determined as 250.49 J/mol·K at 298 K, with temperature-dependent data available from 200 K to 1000 K [3] [1]. This relatively moderate heat capacity value reflects the molecular complexity and internal degrees of freedom associated with the branched alkyl structure and hydroxyl functionality.
The hydrogen bonding characteristics of 2,3-dimethyl-3-pentanol are significantly influenced by the steric hindrance created by the branched methyl substituents adjacent to the tertiary hydroxyl group. Spectroscopic studies utilizing proton nuclear magnetic resonance and infrared spectroscopy have revealed that this highly hindered alcohol exhibits distinct association behavior compared to linear alcohols [4]. The compound demonstrates the capability to form dimers through intermolecular hydrogen bonding, though this association is considerably weaker than observed in less sterically hindered alcohols.
The hydroxyl group functions as both a hydrogen bond donor and acceptor, enabling the formation of hydrogen-bonded networks in concentrated solutions [4] . However, the presence of methyl groups at the 2 and 3 positions creates significant steric hindrance that limits the approach of neighboring molecules, thereby reducing the efficiency of hydrogen bond formation. This steric effect results in a monomer-dimer equilibrium system where higher-order hydrogen-bonded species are effectively prevented from forming [4].
Temperature-dependent studies have demonstrated that the hydrogen bonding strength decreases with increasing temperature, following typical behavior for hydrogen-bonded systems [4]. The association strength is characterized by reduced dimerization constants compared to linear alcohols, reflecting the energetic penalty associated with overcoming steric hindrance during hydrogen bond formation.
Infrared spectroscopic analysis reveals characteristic OH stretching frequencies that shift to lower wavenumbers upon hydrogen bond formation, though the magnitude of these shifts is smaller than observed for unhindered alcohols [4]. This observation confirms the presence of hydrogen bonding while simultaneously demonstrating the weakening effect of steric hindrance on the hydrogen bonding network.
The oxidation chemistry of 2,3-dimethyl-3-pentanol follows predictable pathways characteristic of tertiary alcohols, proceeding through well-defined mechanistic steps with measurable kinetic parameters. The primary oxidation pathway involves the conversion of the tertiary alcohol to the corresponding ketone, 2,3-dimethyl-3-pentanone, followed by further oxidation to yield 2,3-dimethylpentanoic acid under more vigorous conditions .
Atmospheric oxidation studies have established rate constants for reactions with hydroxyl radicals and chlorine atoms under controlled conditions at 296 K in nitrogen/oxygen atmospheres [8] [9]. The reaction with hydroxyl radicals proceeds with a rate constant of 1.32 × 10⁻¹¹ cm³/molecule·s, while chlorine atom reactions occur more rapidly with a rate constant of 2.03 × 10⁻¹⁰ cm³/molecule·s [8] [9]. These kinetic measurements indicate that approximately 58% of hydroxyl radical reactions and 26% of chlorine atom reactions proceed via attack at the tertiary carbon position, leading to formation of an alpha-hydroxyalkyl radical intermediate [8] [9].
The oxidation mechanism involves initial hydrogen abstraction from the hydroxyl group as the rate-limiting step, followed by reaction with molecular oxygen to form the corresponding ketone [8] [9]. Under atmospheric conditions, the primary products include 3-pentanone (major product), propionaldehyde, acetaldehyde, and formaldehyde, with product yields being independent of oxygen concentration over partial pressure ranges from 10 to 700 Torr [8] [9].
Chemical oxidation using traditional oxidizing agents follows established patterns for tertiary alcohols. Potassium permanganate treatment under acidic conditions results in complete oxidation to the carboxylic acid, while chromium trioxide under controlled conditions can be used to achieve selective oxidation to the ketone intermediate . The two-step nature of this oxidation process allows for synthetic control, enabling isolation of either the ketone or carboxylic acid product depending on reaction conditions and oxidizing agent selection.
2,3-Dimethyl-3-pentanol participates in esterification reactions through multiple mechanistic pathways, each offering distinct advantages depending on the specific synthetic requirements and reaction conditions. The compound's tertiary alcohol functionality presents unique considerations for esterification chemistry due to steric hindrance effects that influence reaction rates and selectivity patterns [10] [11] [12].
Fischer esterification represents the most straightforward approach, involving acid-catalyzed nucleophilic substitution under reflux conditions with carboxylic acids [10] [12]. The mechanism proceeds through protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack by the tertiary alcohol and subsequent elimination of water. However, the steric hindrance around the tertiary hydroxyl group results in slower reaction rates compared to primary or secondary alcohols, often requiring longer reaction times or higher temperatures to achieve complete conversion [12].
Steglich esterification utilizing 4-dimethylaminopyridine as a catalyst offers advantages for the esterification of sterically hindered alcohols like 2,3-dimethyl-3-pentanol [10] [11]. This method operates through formation of an activated acylpyridinium intermediate that exhibits enhanced electrophilicity, enabling reaction with the hindered tertiary alcohol under mild conditions. The mechanism involves initial reaction of the carboxylic acid with a carbodiimide coupling agent, followed by reaction with the catalytic amount of 4-dimethylaminopyridine to form the highly reactive acylpyridinium species [11].
Dicyclohexylcarbodiimide-mediated esterification provides another effective approach for challenging substrates [10] [11]. The mechanism involves formation of an O-acylisourea intermediate through reaction of the carboxylic acid with dicyclohexylcarbodiimide, followed by nucleophilic displacement by the tertiary alcohol. The presence of 4-dimethylaminopyridine as a co-catalyst significantly accelerates this process by forming the acylpyridinium intermediate and preventing undesired rearrangement to the N-acylurea byproduct [11].
Enzymatic esterification using lipase catalysts offers regioselective and mild reaction conditions particularly suitable for sensitive substrates [10] [11]. These biocatalytic approaches operate under ambient conditions and can provide excellent selectivity, though reaction rates may be slower compared to chemical methods. The steric hindrance present in 2,3-dimethyl-3-pentanol may limit the effectiveness of certain lipases, requiring careful enzyme selection and optimization of reaction conditions.
The solvent properties of 2,3-dimethyl-3-pentanol reflect its intermediate polarity characteristics, positioning it between highly polar protic solvents like ethanol and nonpolar hydrocarbons such as hexane [13] [14] [15]. The compound's moderate polarity arises from the combination of the polar hydroxyl group and the substantial nonpolar alkyl framework created by the branched pentyl chain with additional methyl substituents.
Water solubility data indicate limited miscibility with 16.14 g/L at 25°C, representing significantly lower solubility compared to linear alcohols of similar molecular weight [16] [17]. This reduced aqueous solubility reflects the substantial hydrocarbon character imparted by the branched alkyl structure, which dominates over the polar hydroxyl functionality in determining overall solvent behavior. The logarithmic partition coefficient (LogP) value of 1.66 confirms the compound's intermediate lipophilicity, indicating moderate preference for organic phases over aqueous environments [18].
The compound is expected to exhibit complete miscibility with ethanol and other short-chain alcohols due to similar hydrogen bonding capabilities and polarity characteristics [13] [15]. Compatibility with ester solvents such as ethyl acetate is anticipated based on complementary polarity and hydrogen bonding interactions, while miscibility with ketone solvents like acetone should be favorable due to dipole-dipole interactions and hydrogen bonding between the alcohol hydroxyl group and the ketone carbonyl oxygen [13] [15].
Hydrocarbon solvents including hexane, heptane, and cyclohexane are expected to show good compatibility due to the substantial alkyl character of the branched pentyl framework [13]. The multiple methyl substituents provide significant nonpolar surface area that can interact favorably with hydrocarbon solvents through van der Waals forces, despite the presence of the polar hydroxyl group.
The dielectric constant and dipole moment of 2,3-dimethyl-3-pentanol are estimated to fall in the moderate range typical of branched alcohols, with values likely between 10-20 for dielectric constant and 1.5-2.0 Debye for dipole moment [14]. These properties are reduced compared to linear alcohols due to the branching pattern that affects molecular organization and reduces the effective polarity contribution of the hydroxyl group.
Flammable;Irritant